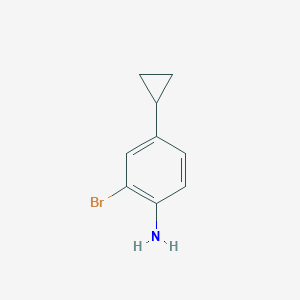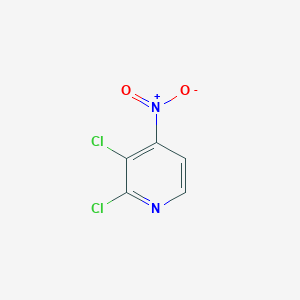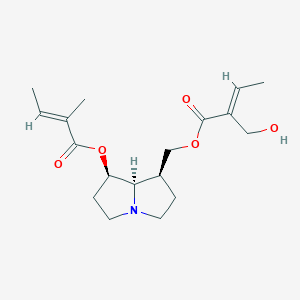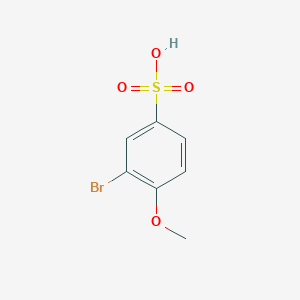
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Descripción general
Descripción
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It can be used for the preparation of Psammopemmin A .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . A third approach involves the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Chemical Reactions Analysis
Iodination of this compound using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) yields α-iodo derivative as the main product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188-190 °C (lit.), a boiling point of 311℃, a flash point of 150℃, and a vapor pressure of 0.000593mmHg at 25°C .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one, a variant of 4-ketotetrahydroindoles, has been extensively studied for its molecular and crystal structures. These structures are typically stabilized through intermolecular C-H...O and C-H...pi interactions, forming various molecular motifs. This is crucial in understanding the chemical and physical properties of such compounds (Choudhury, Nagarajan, & Guru Row, 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel indole derivatives, including 1,2-diphenyl variants, have been conducted using various spectroscopic techniques and X-ray diffraction (XRD). These analyses provide insight into the bond angles, lengths, and molecular geometry, which are fundamental for applications in different scientific fields (Tariq et al., 2020).
Chemical Reactions and Derivatives
The compound has been utilized in the synthesis of novel derivatives through various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions involving similar compounds have led to the creation of new spiro[indazole-5,3′-pyrazole] derivatives. These reactions are significant for developing new chemical entities with potential applications in pharmaceuticals and materials science (Ren, Kuang, & Li, 2018).
Domino Reactions in Synthesis
Domino reactions involving arylglyoxals and enamines have been used to prepare derivatives of 1,2-diphenyl-1,5,6,7-tetrahydroindol-4-one. These methods are advantageous for synthesizing complex molecules efficiently and can be applied in various fields like organic synthesis and drug discovery (Maity, Pathak, & Pramanik, 2013).
Antimicrobial Evaluation
Some derivatives of 1,2-diphenyl-1,5,6,7-tetrahydroindol-4-one have been synthesized and evaluated for their antimicrobial activities. This is crucial for the development of new antimicrobial agents, which can be used in medical research and treatment of infections (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Computational and Spectroscopic Investigations
The compound and its derivatives have been subjects of extensive computational and spectroscopic investigations. Studies involving density functional theory (DFT) and time-dependent DFT provide detailed insights into the electronic structures, which are essential for applications in material science and molecular engineering (Tariq et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, known as tetrahydroindole derivatives, have been found to interact with various targets such as receptors for schizophrenia treatment, sirt2 sirtuins, gaba, and platelet aggregation inhibitors .
Mode of Action
It’s worth noting that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may influence a range of biochemical pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
1,2-diphenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20-13-7-12-18-17(20)14-19(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPATGSGNCVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248215 | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14073-27-9 | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)




![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
